N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxyacetamide;hydrochloride
Description
- A 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole moiety, which combines a benzothiazole ring fused with a dioxane ring.
- A dimethylaminoethyl group attached to the benzothiazole nitrogen.
- An acetamide linker, though the substituent in lacks the phenoxy group specified in the query .
Key Data for the Closest Analog ():
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀ClN₃O₃S |
| Average Mass | 357.853 g/mol |
| CAS Registry Number | 1135225-65-8 |
| ChemSpider ID | 20846764 |
The hydrochloride salt enhances solubility and stability, a common feature in bioactive compounds .
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxyacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S.ClH/c1-23(2)8-9-24(20(25)14-28-15-6-4-3-5-7-15)21-22-16-12-17-18(13-19(16)29-21)27-11-10-26-17;/h3-7,12-13H,8-11,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEYPAJXEJEKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)COC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxyacetamide;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Dioxino-Benzothiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dioxino-benzothiazole ring.
Attachment of the Dimethylaminoethyl Side Chain: This is achieved through nucleophilic substitution reactions, where the dimethylaminoethyl group is introduced using reagents like dimethylamine.
Introduction of the Phenoxyacetamide Group: This step involves the acylation of the intermediate compound with phenoxyacetyl chloride or a similar reagent.
Formation of the Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of advanced catalysts may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxyacetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxyacetamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxyacetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: Isoindoledione Derivative ()
A closely related compound () replaces the acetamide substituent with a 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide group. Key differences include:
Structural Implications:
- The dimethylaminoethyl group in both compounds may enhance cationic character, favoring interactions with biological targets like enzymes or receptors.
Broader Context: Acetamide-Based Agrochemicals ()
While the target compound’s specific application is undefined, structurally related acetamide derivatives in are widely used as pesticides. Notable examples include:
| Compound | Substituent Features | Use Case |
|---|---|---|
| Diflufenican | Trifluoromethylphenoxy-pyridinecarboxamide | Herbicide |
| Sulfentrazone | Difluoromethyl-triazolylphenylsulfonamide | Herbicide |
| Mefluidide | Trifluoromethylsulfonamido-phenylacetamide | Plant growth regulator |
Key Observations:
- The target compound’s benzothiazole-dioxane core distinguishes it from simpler acetamide pesticides (e.g., diflufenican’s pyridine ring) .
- Phenoxy or aryloxy groups (as in diflufenican) are common in agrochemicals for lipid solubility and target binding, suggesting the target compound’s hypothetical phenoxyacetamide group (per query) could align with this trend .
Physicochemical Properties
- Lipophilicity : The benzothiazole-dioxane core likely confers moderate lipophilicity, while the hydrochloride salt improves aqueous solubility .
- Metabolic Stability: The dimethylaminoethyl group may undergo N-demethylation, a common metabolic pathway for similar amines .
Limitations and Discrepancies
- The query specifies a 2-phenoxyacetamide substituent, which is absent in the provided evidence. Comparisons here rely on the closest available analogs (–2).
- Biological activity data is unavailable, necessitating caution in extrapolating applications.
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxyacetamide;hydrochloride is a complex organic compound with significant potential in medicinal chemistry. This compound is a derivative of benzothiazole and dioxin, both of which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that combines elements from benzothiazole and dioxin. Its molecular formula is , with a molecular weight of approximately 342.44 g/mol. The specific arrangement of functional groups within its structure is believed to contribute to its biological activity.
The mechanism by which this compound exerts its biological effects is likely related to its interaction with various molecular targets in cells. Research indicates that benzothiazole derivatives can modulate key signaling pathways involved in cell proliferation and inflammation. For example, compounds similar to this one have been shown to inhibit the AKT and ERK signaling pathways, which are crucial for cancer cell survival and proliferation .
Anticancer Activity
Several studies have highlighted the anticancer potential of benzothiazole derivatives. For instance:
- Cell Proliferation Inhibition : The compound has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The MTT assay results indicate a dose-dependent reduction in cell viability upon treatment with this compound .
- Apoptosis Induction : Flow cytometry analyses have shown that the compound promotes apoptosis in cancer cells. At concentrations of 1 to 4 μM, it induces cell cycle arrest and activates apoptotic pathways .
- Migration Inhibition : Scratch wound healing assays reveal that this compound significantly reduces the migratory capacity of cancer cells, suggesting its potential role in preventing metastasis .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by reducing the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This effect was confirmed through enzyme-linked immunosorbent assays (ELISA), indicating that it may be beneficial in treating inflammatory diseases .
Antimicrobial Properties
Research has shown that benzothiazole derivatives possess antimicrobial activities against various pathogens. These compounds can inhibit bacterial growth through different mechanisms, including disruption of bacterial cell membranes and interference with metabolic pathways .
Case Studies
- Study on Dual Action : A study focused on the synthesis of novel benzothiazole derivatives revealed that certain compounds exhibited both anticancer and anti-inflammatory effects. The lead compound demonstrated significant activity against A431 and A549 cell lines while also lowering inflammatory markers in macrophages .
- Mechanistic Insights : Another investigation into the mechanisms underlying the activity of benzothiazole derivatives showed that they could effectively inhibit critical signaling pathways involved in tumor progression . This dual action makes them promising candidates for further development as therapeutic agents.
Summary Table of Biological Activities
| Biological Activity | Methodology | Findings |
|---|---|---|
| Anticancer | MTT Assay | Significant inhibition of A431 and A549 cell proliferation |
| Apoptosis Induction | Flow Cytometry | Induces apoptosis at concentrations of 1-4 μM |
| Migration Inhibition | Scratch Wound Healing Assay | Reduces migratory capacity of cancer cells |
| Anti-inflammatory | ELISA | Lowers IL-6 and TNF-α levels in macrophages |
| Antimicrobial | Various Pathogen Tests | Effective against multiple bacterial strains |
Q & A
Basic: What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with cyclization to form the dioxino-benzothiazole core, followed by functional group additions. Key steps include:
- Cyclization : Use 1,2-diol precursors with thiourea derivatives under acidic conditions (e.g., HCl catalysis) to form the fused dioxino-benzothiazole ring .
- Amine coupling : React the core structure with 2-(dimethylamino)ethylamine via nucleophilic substitution (SN2) in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Phenoxyacetamide linkage : Employ carbodiimide-based coupling (e.g., EDC/HOBt) to attach 2-phenoxyacetic acid to the secondary amine .
Critical parameters : Temperature control (±2°C) during cyclization, anhydrous conditions for amine coupling, and stoichiometric precision (1:1.2 molar ratio for EDC-mediated reactions) .
Basic: How to characterize the compound’s purity and structural integrity?
Use a combination of analytical techniques:
- HPLC : C18 reverse-phase column, 0.1% TFA in water/acetonitrile gradient (95:5 to 50:50 over 20 min) to assess purity (>98%) .
- NMR : Confirm structural motifs:
- ¹H NMR : δ 3.2–3.5 ppm (N(CH₃)₂), δ 4.1–4.3 ppm (dioxane O–CH₂–O), δ 7.2–7.4 ppm (phenoxy aromatic protons) .
- ¹³C NMR : Carbonyl signal at ~170 ppm (amide C=O) .
- Mass spectrometry : ESI-MS (positive mode) for molecular ion [M+H]⁺ at m/z 516.2 .
Advanced: How to design experiments to resolve contradictions in reported biological activities (e.g., cytotoxicity vs. neuroprotection)?
- Dose-response profiling : Test the compound across a wide concentration range (0.1–100 µM) in multiple cell lines (e.g., A549, SH-SY5Y) using MTT assays. Note discrepancies in IC₅₀ values between cancer and neuronal cells .
- Mechanistic assays :
- Apoptosis : Flow cytometry with Annexin V/PI staining to distinguish cytotoxic vs. cytostatic effects .
- Oxidative stress : Measure ROS levels (DCFDA assay) in neuronal models to validate neuroprotective claims .
- Target engagement : Use competitive binding assays (e.g., SPR) to identify off-target interactions with kinases or GPCRs that may explain divergent effects .
Advanced: What computational strategies are effective for predicting structure-activity relationships (SAR) in analogs?
- Molecular docking : Screen against high-resolution crystal structures of targets (e.g., EGFR kinase PDB: 1M17) to prioritize modifications at the phenoxyacetamide or dimethylaminoethyl groups .
- QSAR modeling : Use Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO/LUMO energies) with IC₅₀ values from cytotoxicity data .
- ADMET prediction : SwissADME or ADMETlab 2.0 to optimize logP (<3) and BBB permeability for CNS-targeted analogs .
Advanced: How to validate the compound’s proposed mechanism of enzymatic inhibition (e.g., kinase or protease targets)?
- Kinase profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM compound concentration. Focus on inhibition >50% for hits .
- Enzyme kinetics : Perform Michaelis-Menten assays with varying ATP/substrate concentrations to determine inhibition type (competitive/uncompetitive) .
- Cellular target validation : CRISPR-Cas9 knockout of candidate targets (e.g., PI3Kγ) followed by rescue experiments to confirm phenotype reversal .
Basic: What solvent systems and chromatographic methods are optimal for purification?
- Normal-phase chromatography : For intermediates, use silica gel with ethyl acetate/hexane (3:7) .
- Reverse-phase HPLC : For final purification, C18 column with methanol/water (70:30) + 0.1% formic acid .
- Critical note : Avoid halogenated solvents (e.g., DCM) during amine coupling due to potential quaternization side reactions .
Advanced: How to assess the compound’s pharmacokinetic properties in preclinical models?
- Plasma stability : Incubate with mouse plasma (37°C, 24 hr) and quantify degradation via LC-MS/MS .
- Tissue distribution : Administer 10 mg/kg IV in rodents, collect tissues (liver, brain) at 1, 4, 24 hr, and extract using acetonitrile precipitation .
- Metabolite ID : Use HR-MS/MS to detect Phase I/II metabolites (e.g., N-demethylation, glucuronidation) .
Advanced: What strategies mitigate batch-to-batch variability in biological assays?
- Strict QC protocols : Require HPLC purity >98% and NMR conformity for all batches .
- Internal controls : Include a reference compound (e.g., doxorubicin for cytotoxicity) in each assay plate .
- Blinded replicates : Perform triplicate runs by different technicians to exclude operator bias .
Basic: How to evaluate the compound’s solubility and formulation stability?
- Solubility screening : Test in PBS (pH 7.4), DMSO, and 5% dextrose. Use nephelometry for quantification .
- Accelerated stability : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Lyophilization : For long-term storage, lyophilize with 5% mannitol to prevent aggregation .
Advanced: How to design analogs to improve metabolic stability without compromising activity?
- Isosteric replacement : Substitute the phenoxy group with bioisosteres (e.g., thiophene) to reduce CYP450-mediated oxidation .
- Deuteriation : Introduce deuterium at metabolically labile sites (e.g., N–CH₃ → N–CD₃) .
- Prodrug strategy : Mask the dimethylamino group as a tert-butyl carbamate to enhance plasma half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
